1-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-4,4,4-trifluorobutan-1-one
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Overview
Description
1-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-4,4,4-trifluorobutan-1-one is a complex organic compound that features a pyrrolidine ring, a bromopyridine moiety, and a trifluorobutanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-4,4,4-trifluorobutan-1-one typically involves multiple steps, starting with the preparation of the bromopyridine and pyrrolidine intermediates. The bromopyridine can be synthesized through bromination of pyridine derivatives, while the pyrrolidine ring can be constructed via cyclization reactions. The final step involves coupling these intermediates with the trifluorobutanone group under specific reaction conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
1-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-4,4,4-trifluorobutan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopyridine moiety can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: The pyrrolidine ring can participate in coupling reactions with other aromatic or aliphatic groups.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The reactions are typically carried out in solvents such as ethanol, dichloromethane, or water, depending on the specific reaction requirements .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolidine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
1-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-4,4,4-trifluorobutan-1-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structural features and potential biological activities.
Biological Research: It is used in studies to understand its interactions with biological targets and its effects on cellular processes.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 1-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-4,4,4-trifluorobutan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine derivatives and bromopyridine-containing molecules. Examples include:
- 1-(3-Bromopyridin-4-yl)pyrrolidin-3-ol
- 4-(Pyrrolidin-1-yl)benzonitrile derivatives
- Pyrrolidine-2,5-diones
Uniqueness
1-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-4,4,4-trifluorobutan-1-one is unique due to the presence of the trifluorobutanone group, which imparts distinct physicochemical properties and potential biological activities. This makes it a valuable compound for drug discovery and other scientific research applications .
Properties
IUPAC Name |
1-[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]-4,4,4-trifluorobutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrF3N2O2/c14-10-7-18-5-2-11(10)21-9-3-6-19(8-9)12(20)1-4-13(15,16)17/h2,5,7,9H,1,3-4,6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODSNHVVJJRDNBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Br)C(=O)CCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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